Edotreotide yttrium Y-90
Description
Propriétés
Numéro CAS |
322407-70-5 |
|---|---|
Formule moléculaire |
C65H89N14O18S2Y |
Poids moléculaire |
1508.5 g/mol |
Nom IUPAC |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium-90(3+) |
InChI |
InChI=1S/C65H92N14O18S2.Y/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+1 |
Clé InChI |
DUSFGVAHRFYHFD-CEKOMBBOSA-K |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3] |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[90Y+3] |
SMILES canonique |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3] |
Synonymes |
((90)yttrium-DOTA)-TOC (90Y-DOTA(0),Tyr(3))octreotide (90Y-DTPA(0), Tyr(3))octreotide 90Y-DOTA-3-Tyr-octreotide 90Y-DOTATOC 90Y-octreotide, DOTA-Tyr(3)- 90Y-octreotide, DTPA(0)-Tyr(3)- 90Y-octreotide, DTPA(0)-tyrosyl(3)- 90Y-octroetide, DOTA-tyrosyl(3)- DOTATOC-90Y OctreoTher Y(III)-DOTATOC |
Origine du produit |
United States |
Méthodes De Préparation
Reaction Conditions and Optimization
⁹⁰Y is chelated to edotreotide (DOTA-D-Phe¹-Tyr³-octreotide) via the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The reaction occurs in an ascorbate buffer (pH 4.5–5.5) to stabilize ⁹⁰Y and prevent radiolysis. Key parameters include:
Heating at elevated temperatures ensures rapid and efficient complexation, with radiochemical yields exceeding 95%.
Role of Ascorbic Acid
Ascorbic acid serves dual roles:
-
Antioxidant : Protects the peptide from radiation-induced degradation.
-
Buffer Component : Maintains an optimal pH for chelation.
A concentration of 0.5 mg/mL ascorbic acid in saline is typically used.
Purification and Formulation
Solid-Phase Extraction (SPE)
Post-chelated mixtures are purified using C-18 SPE cartridges to remove unreacted ⁹⁰Y and free DOTA. The process involves:
-
Loading : Passing the reaction mixture through the cartridge.
-
Elution : Recovering ⁹⁰Y-DOTATOC with ethanol-water (50:50 v/v).
This step achieves >98% radiochemical purity, as confirmed by high-performance liquid chromatography (HPLC).
Final Formulation
The purified product is diluted in sterile saline containing 1 mM diethylenetriaminepentaacetic acid (DTPA) to sequester any residual free ⁹⁰Y. The final solution is sterile-filtered (0.22 μm) and dispensed into apyrogenic vials.
Quality Control Protocols
Quality assurance is critical for clinical-grade ⁹⁰Y-DOTATOC. Tests include:
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Radiochemical Purity | Radio-HPLC | ≥95% |
| Radionuclidic Purity | Gamma Spectrometry | ⁹⁰Sr < 0.1 kBq/mCi |
| pH | pH Meter | 4.5–7.5 |
| Sterility | USP <71> | No microbial growth |
Scalable Production Under cGMP
For clinical translation, ⁹⁰Y-DOTATOC is synthesized in ISO Class 5 cleanrooms using automated modules (e.g., Eckert & Ziegler Modular Lab). Key adaptations include:
-
Dose Scaling : Precursor amounts are adjusted based on ⁹⁰Y activity (e.g., 115 μg DOTATOC per 7.4 GBq ⁹⁰Y).
-
Shielding : Lead-protected synthesis units reduce radiation exposure.
Challenges and Innovations
Radiolysis Mitigation
Radiolytic degradation is mitigated by:
Analyse Des Réactions Chimiques
Types de réactions : L’édotéotide yttrium Y-90 subit principalement des réactions de complexation lors de sa synthèse. Les principales réactions incluent :
Chélation : Formation d’un complexe stable entre le DOTA-édotéotide et l’yttrium-90.
Substitution : Remplacement de l’yttrium non radioactif par l’yttrium-90 radioactif dans le complexe DOTA-édotéotide.
Réactifs et conditions courants :
Agent chélateur : DOTA
Solutions tampon : Utilisées pour maintenir un pH optimal lors du marquage radioactif
Température : Contrôlée pour garantir une pureté radiochimique élevée
Principaux produits formés : Le principal produit formé est le composé radiomarqué édotéotide yttrium Y-90, qui est utilisé à des fins thérapeutiques et diagnostiques .
Applications De Recherche Scientifique
Neuroendocrine Tumors
Yttrium-90 Edotreotide has been primarily studied for its efficacy in treating neuroendocrine tumors. Clinical trials have demonstrated that this compound can achieve significant therapeutic responses in patients with metastatic disease.
- Phase II Trials : In a notable Phase II study, 90 patients with metastatic carcinoid tumors refractory to octreotide were treated with three cycles of 4.4 GBq (120 mCi) of yttrium-90 edotreotide. The results showed that 74% of patients experienced stable disease or a positive response, with a median progression-free survival of 18.2 months for those showing durable symptom improvement .
Symptom Management
The treatment has been shown to alleviate symptoms associated with carcinoid syndrome, such as diarrhea and flushing. In the same study, a statistically significant improvement was noted across all assessed symptoms, indicating that yttrium-90 edotreotide not only targets tumor growth but also enhances the quality of life for patients suffering from debilitating symptoms .
Clinical Efficacy
The efficacy of yttrium-90 edotreotide has been documented in multiple studies:
- Response Rates : Initial clinical evaluations indicated an objective response rate of up to 30%, with many patients achieving stable disease or partial responses .
- Symptom Improvement : A significant linear trend towards symptom improvement was observed across various measured symptoms in treated patients .
Safety Considerations
While yttrium-90 edotreotide is generally well-tolerated, it is associated with specific adverse effects:
- Renal Toxicity : The kidneys are particularly vulnerable, necessitating protective measures such as amino acid co-infusion during treatment to mitigate radiation exposure .
- Gastrointestinal Events : Adverse events were reported in 96.7% of patients, primarily involving reversible gastrointestinal issues .
Comparative Studies and Future Directions
Despite its promising results, the emergence of Lutetium-177-based therapies has overshadowed further development of yttrium-90 edotreotide. Lutetium-177 offers better tumor penetration and a more favorable safety profile due to its lower average beta energy and ability to emit gamma photons for post-treatment imaging . However, the expiration of patents for yttrium-90 edotreotide may lead to renewed interest in its applications within personalized medicine frameworks or combination therapies.
Summary Table: Clinical Studies on Edotreotide Yttrium Y-90
Mécanisme D'action
L’édotéotide yttrium Y-90 exerce ses effets par le biais du mécanisme suivant :
Liaison aux récepteurs de la somatostatine : La composante édotéotide du composé se lie aux récepteurs de la somatostatine, qui sont surexprimés dans les tumeurs neuroendocrines.
Internalisation : Après liaison, le complexe récepteur-ligand est internalisé dans les cellules tumorales.
Mort cellulaire induite par les radiations : La composante yttrium-90 émet des particules bêta, qui provoquent des dommages à l’ADN et induisent la mort cellulaire dans les cellules tumorales.
Composés similaires :
Édotéotide marqué au lutétium-177 (lutétium-177 DOTA-TOC) : Un autre radiopharmaceutique utilisé dans la PRRT, avec un mécanisme d’action similaire mais des propriétés de rayonnement différentes.
Édotéotide marqué à l’indium-111 (indium-111 DOTA-TOC) : Principalement utilisé pour l’imagerie diagnostique plutôt que pour la thérapie.
Unicité de l’édotéotide yttrium Y-90 :
Émission bêta de plus haute énergie : L’yttrium-90 émet des particules bêta de plus haute énergie que le lutétium-177, ce qui le rend plus efficace pour le traitement des tumeurs plus volumineuses.
Demi-vie plus courte : La demi-vie plus courte de l’yttrium-90 permet une élimination plus rapide de l’organisme, ce qui réduit l’exposition aux radiations des tissus sains.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Edotreotide Y-90 vs. Lutetium-177 DOTATATE
Lutetium-177 DOTATATE (Lu-177 dotatate) is another PRRT agent targeting SSTR2. Key differences include:
Lu-177 is often preferred for smaller lesions due to its shorter penetration, while Y-90 is suited for bulkier tumors. Both agents show efficacy in NETs, but Lu-177 permits simultaneous imaging and therapy .
Edotreotide Y-90 vs. Yttrium-90 Ibritumomab Tiuxetan
Yttrium-90 Ibritumomab Tiuxetan is a CD20-targeting radioimmunotherapy for non-Hodgkin’s lymphoma. Key distinctions:
While both use ⁹⁰Y, their targeting mechanisms and clinical applications differ entirely.
Edotreotide Y-90 vs. Y-90 Microspheres (TARE)
Y-90 transarterial radioembolization (TARE) uses glass or resin microspheres for liver-directed therapy in hepatocellular carcinoma (HCC) or colorectal liver metastases (lmCRC).
Edotreotide Y-90 vs. Non-Radioactive Analogs (Octreotide)
Octreotide, a somatostatin analog, controls symptoms in NETs but lacks tumoricidal effects. Edotreotide Y-90 adds targeted radiation for refractory cases:
Activité Biologique
Edotreotide yttrium Y-90, also known as 90Y-DOTATOC or 90Y-edotreotide, is a radiopharmaceutical used primarily for the treatment of somatostatin receptor-positive neuroendocrine tumors (NETs), particularly metastatic carcinoid tumors. This compound combines a somatostatin analog with the radioactive isotope yttrium-90, allowing for targeted radiation therapy. The biological activity of this compound encompasses its mechanism of action, efficacy in clinical studies, safety profile, and potential side effects.
Edotreotide functions by binding to somatostatin receptors (SSTRs) on the surface of tumor cells. Upon binding, it delivers localized radiation to the tumor through the decay of yttrium-90, a high-energy beta emitter. This targeted approach helps minimize damage to surrounding healthy tissues while maximizing the therapeutic effect on the tumor.
Case Studies and Clinical Trials
- Phase I and II Trials : A pivotal study involving 90 patients with metastatic carcinoid tumors refractory to octreotide demonstrated that 74% of patients achieved stable disease or a positive response to treatment. The median progression-free survival for patients experiencing symptom relief was significantly longer compared to those who did not respond (18.2 months vs. 7.9 months) .
- Adverse Events : The treatment was generally well-tolerated, with adverse events reported in 96.7% of patients. The most common were gastrointestinal (GI) events such as nausea and vomiting, attributed partly to concomitant amino acid infusion intended to protect renal function during treatment .
- Long-term Outcomes : A study reported that Edotreotide led to significant tumor shrinkage in patients with advanced neuroendocrine tumors over extended follow-up periods, indicating its potential as a long-term therapeutic option .
Safety Profile
The safety profile of this compound is notable for its manageable side effects:
- Common Adverse Events :
- Renal Toxicity : Although renal toxicity was rare, it included cases of oliguria and renal failure, which were reversible in most instances .
Data Summary
| Parameter | Value |
|---|---|
| Number of Patients | 90 |
| Objective Response Rate | 74% |
| Median Progression-Free Survival | 18.2 months (responders) |
| Common Adverse Events | Nausea, Vomiting, Diarrhea |
| Grade 3-4 Adverse Events | 60% (mostly hematological) |
Research Findings
Recent studies have continued to explore the biological activity and efficacy of this compound:
- Radiolabeling Studies : Research measuring radioactivity in biological samples post-treatment has shown that Edotreotide effectively targets SSTR-positive tissues while minimizing systemic exposure .
- Comparison with Other Therapies : Comparative studies indicate that Edotreotide may offer superior efficacy in certain patient populations when compared to traditional therapies like octreotide alone .
Q & A
Q. What are the key radiochemical properties of Edotreotide Yttrium Y-90 that influence its therapeutic efficacy in neuroendocrine tumors (NETs)?
this compound combines the beta-emitting isotope Y-90 (half-life: 64 hours; beta energy: ~2.28 MeV) with the somatostatin analog edotreotide, enabling targeted delivery to somatostatin receptor (SSTR)-expressing NETs . The chelation of Y-90 to edotreotide via DOTA ensures stability during circulation, while the beta emission range (~5 mm in tissue) balances tumor penetration with minimized off-target effects . Preclinical validation requires assessing receptor binding affinity (e.g., via competitive assays with radiolabeled octreotide) and in vivo biodistribution studies in SSTR-positive models .
Q. How is this compound administered in clinical research settings, and what pre-treatment assessments are mandatory?
Administration involves intra-arterial delivery via the hepatic artery for liver metastases or systemic infusion for disseminated NETs. Pre-treatment protocols include:
- SSTR imaging : Technetium-99m-labeled octreotide SPECT/CT or Gallium-68 DOTATATE PET/CT to confirm receptor expression .
- Dosimetry planning : Calculation of tumor-absorbed dose using MIRD formalism, incorporating liver shunt assessment via Tc-99m macroaggregated albumin (MAA) mapping .
- Renal protection : Co-infusion of amino acids (e.g., lysine/arginine) to reduce nephrotoxicity from peptide reabsorption .
Advanced Research Questions
Q. What methodological considerations are critical when designing clinical trials to assess the efficacy of this compound in heterogeneous patient populations?
- Stratification : Subgroup patients by tumor grade (e.g., G1 vs. G3 NETs), prior therapies (e.g., chemotherapy, surgery), and SSTR expression levels .
- Endpoint selection : Use composite endpoints like progression-free survival (PFS), hepatic PFS (for liver metastases), and objective response rate (RECIST 1.1 or mRECIST) .
- Control groups : Compare against standard therapies (e.g., everolimus or Lu-177 DOTATATE) in randomized Phase III trials, adjusting for crossover effects .
Q. How can researchers resolve discrepancies in reported survival outcomes following this compound therapy across different clinical studies?
Discrepancies often arise from variability in:
- Dosimetry : Optimize tumor-absorbed dose (e.g., >120 Gy for hepatocellular carcinoma) while limiting healthy liver exposure (<30 Gy) .
- Patient selection : Exclude patients with extrahepatic shunting >20% or compromised performance status (ECOG >2) .
- Data normalization : Apply multivariate Cox regression to adjust for confounders like tumor burden, albumin levels, and baseline liver function .
Q. What are the pharmacokinetic challenges when combining this compound with radiosensitizing chemotherapies, and how are they addressed in trial design?
- Timing : Administer chemotherapy (e.g., 5-fluorouracil) 24–48 hours post-Y-90 infusion to avoid competitive receptor blockade .
- Toxicity monitoring : Track hematologic (e.g., thrombocytopenia) and renal (e.g., glomerular filtration rate) parameters using CTCAE criteria .
- Dose escalation : Implement 3+3 Phase I designs to identify maximum tolerated doses (MTD) for combination regimens .
Q. What analytical techniques are recommended for quantifying Y-90 activity in post-treatment biodistribution studies, and how do they ensure data accuracy?
- Gamma spectrometry : Use high-purity germanium (HPGe) detectors to measure bremsstrahlung radiation, though limited by low sensitivity .
- Beta counting : Employ liquid scintillation for ex vivo samples, validated against Y-90 standards with decay correction (t½ = 64 hours) .
- Separation protocols : Isolate Y-90 from Sr-90 via ion-exchange chromatography (e.g., Eichrom Sr-Resin), achieving >90% purity for accurate activity quantification .
Data Contradiction Analysis
Q. How should conflicting data on renal toxicity between Y-90 edotreotide and Lu-177 DOTATATE be interpreted?
Y-90 edotreotide exhibits higher renal uptake due to larger peptide size and prolonged circulation, necessitating stricter amino acid co-infusion protocols compared to Lu-177 . Cross-study comparisons require normalizing for administered activity (GBq/kg) and glomerular dose (e.g., <23 Gy for kidneys) .
Methodological Tables
Table 1. Key Parameters for Y-90 Edotreotide Dosimetry
| Parameter | Optimal Range | Measurement Method | Reference |
|---|---|---|---|
| Tumor-absorbed dose | >120 Gy | MIRD formalism + SPECT/CT | |
| Healthy liver dose | <30 Gy | Tc-99m MAA shunt analysis | |
| Renal dose limit | <23 Gy | OLINDA/EXM software |
Table 2. Analytical Techniques for Y-90 Quantification
| Technique | Sensitivity (Bq) | Purity (%) | Application |
|---|---|---|---|
| Gamma spectrometry | 1×10<sup>3</sup> | 60–75 | In vivo bremsstrahlung |
| Liquid scintillation | 1×10<sup>1</sup> | 95–99 | Ex vivo biodistribution |
| Ion-exchange chromatography | N/A | >90 | Sr-90/Y-90 separation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
